Cas no 84583-52-8 (7-Methylquinolin-6-ol)

7-Methylquinolin-6-ol is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 7-position and a hydroxyl group at the 6-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional groups enable versatile reactivity, particularly in metal-catalyzed cross-coupling reactions and heterocyclic derivatization. The compound’s stability and solubility profile further enhance its utility in research and industrial applications. It is often employed in the development of bioactive molecules, including potential antimicrobial and antitumor agents, due to its ability to modulate electronic and steric interactions in target structures.
7-Methylquinolin-6-ol structure
7-Methylquinolin-6-ol structure
Product name:7-Methylquinolin-6-ol
CAS No:84583-52-8
MF:C10H9NO
Molecular Weight:159.184562444687
CID:1094879

7-Methylquinolin-6-ol 化学的及び物理的性質

名前と識別子

    • 7-Methylquinolin-6-ol
    • 7-Methyl-6-quinolinol
    • 7-Methyl-6-quinolinol (ACI)
    • インチ: 1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3
    • InChIKey: MRADETFICOBYSN-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC2C(=CC=CN=2)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0

7-Methylquinolin-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6751012-0.1g
7-methylquinolin-6-ol
84583-52-8 95.0%
0.1g
$1320.0 2025-03-13
Alichem
A189000330-1g
6-Hydroxy-7-methylquinoline
84583-52-8 98%
1g
$565.69 2023-08-31
Chemenu
CM143414-1g
7-methylquinolin-6-ol
84583-52-8 95%
1g
$380 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190012-1g
7-Methylquinolin-6-ol
84583-52-8 95+%
1g
¥4336.00 2024-07-28
Enamine
EN300-6751012-2.5g
7-methylquinolin-6-ol
84583-52-8 95.0%
2.5g
$2940.0 2025-03-13
Enamine
EN300-6751012-0.05g
7-methylquinolin-6-ol
84583-52-8 95.0%
0.05g
$1261.0 2025-03-13
Enamine
EN300-6751012-0.25g
7-methylquinolin-6-ol
84583-52-8 95.0%
0.25g
$1381.0 2025-03-13
Chemenu
CM143414-1g
7-methylquinolin-6-ol
84583-52-8 95%
1g
$*** 2023-05-29
Enamine
EN300-6751012-10.0g
7-methylquinolin-6-ol
84583-52-8 95.0%
10.0g
$6450.0 2025-03-13
Enamine
EN300-6751012-0.5g
7-methylquinolin-6-ol
84583-52-8 95.0%
0.5g
$1440.0 2025-03-13

7-Methylquinolin-6-ol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Versatile syntheses of quinolines by annulation of pyridines. Synthesis of furo[2,3-g]- and -[3,2-g]quinolines
Ghera, E.; et al, Journal of Organic Chemistry, 1983, 48(6), 774-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride
2.1 -
3.1 Catalysts: Sodium methoxide
Reference
Versatile syntheses of quinolines by annulation of pyridines. Synthesis of furo[2,3-g]- and -[3,2-g]quinolines
Ghera, E.; et al, Journal of Organic Chemistry, 1983, 48(6), 774-9

Synthetic Circuit 3

Reaction Conditions
1.1 -
2.1 Catalysts: Sodium methoxide
Reference
Versatile syntheses of quinolines by annulation of pyridines. Synthesis of furo[2,3-g]- and -[3,2-g]quinolines
Ghera, E.; et al, Journal of Organic Chemistry, 1983, 48(6), 774-9

7-Methylquinolin-6-ol Raw materials

7-Methylquinolin-6-ol Preparation Products

7-Methylquinolin-6-ol 関連文献

7-Methylquinolin-6-olに関する追加情報

Comprehensive Overview of 7-Methylquinolin-6-ol (CAS No. 84583-52-8): Properties, Applications, and Research Insights

7-Methylquinolin-6-ol (CAS No. 84583-52-8) is a specialized organic compound belonging to the quinoline derivative family. With its unique molecular structure featuring a methyl group at the 7-position and a hydroxyl group at the 6-position, this compound has garnered significant attention in pharmaceutical and material science research. The quinoline backbone of 7-Methylquinolin-6-ol contributes to its versatile reactivity, making it a valuable intermediate in synthetic chemistry.

Recent studies highlight the growing interest in 7-Methylquinolin-6-ol derivatives for their potential biological activities. Researchers are particularly focused on its role as a precursor for antimicrobial agents and fluorescence probes, aligning with current trends in drug discovery and diagnostic tools. The compound's electron-rich aromatic system enables interactions with biological targets, while its moderate solubility in polar solvents enhances its utility in lab-scale applications.

From a synthetic chemistry perspective, 84583-52-8 serves as a building block for complex heterocyclic systems. Its methyl-quinolinol structure allows for selective functionalization at multiple sites, answering the frequent search query "how to modify quinoline derivatives at specific positions." This property makes it valuable for creating customized molecular architectures demanded by modern medicinal chemistry and materials science.

The thermal stability of 7-Methylquinolin-6-ol (decomposition temperature >250°C) makes it suitable for high-temperature applications, addressing another common research question about "heat-resistant quinoline compounds." This characteristic, combined with its chelating ability due to the hydroxyl group, has led to exploration in metal-organic frameworks (MOFs) - a trending topic in materials science forums and academic searches.

Analytical chemists frequently search for "HPLC methods for quinolinol analysis," and 7-Methylquinolin-6-ol typically shows excellent resolution in reverse-phase chromatography with UV detection at 254 nm. The compound's distinct spectral signature (characteristic IR absorption at 3200-3400 cm⁻¹ for OH stretch) makes it identifiable in complex mixtures, fulfilling the need for reliable analytical standards in research laboratories.

In the context of green chemistry - a hot topic in 2023-2024 - researchers are investigating eco-friendly synthesis routes for 7-Methylquinolin-6-ol. Recent publications address the frequent query "catalytic methods for quinoline synthesis" by exploring transition-metal catalyzed approaches that reduce waste generation compared to traditional Skraup synthesis methods.

The compound's structure-activity relationship (SAR) continues to be a focus area, particularly regarding its potential as a pharmacophore in drug design. This aligns with numerous search trends about "quinoline-based drug candidates" and "small molecule therapeutics." Computational chemistry studies suggest that the methyl-hydroxyl substitution pattern in 7-Methylquinolin-6-ol may influence binding affinity to certain enzyme targets.

Material scientists are examining the photophysical properties of 7-Methylquinolin-6-ol derivatives in response to growing interest in "organic luminescent materials." The compound's ability to form excited-state intramolecular proton transfer (ESIPT) systems makes it promising for developing novel fluorescence sensors - a technology frequently searched in relation to environmental monitoring and biomedical imaging.

Quality control specifications for CAS 84583-52-8 typically require ≥98% purity by HPLC, with particular attention to isomeric impurities - a common concern reflected in search queries about "quinoline derivative purification methods." Advanced separation techniques like preparative HPLC or recrystallization from ethanol/water mixtures are often employed to achieve pharmaceutical-grade material.

The future research directions for 7-Methylquinolin-6-ol appear closely tied to two trending scientific themes: personalized medicine and smart materials. Its structural versatility positions it as a potential candidate for developing targeted therapeutics and responsive material systems, answering the growing market demand for specialized functional compounds in these cutting-edge fields.

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